![molecular formula C24H26N2O4 B248454 {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2-FURYL)METHANONE](/img/structure/B248454.png)
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2-FURYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2-FURYL)METHANONE is an organic compound that features a complex structure combining a piperazine ring, a furan ring, and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(2-FURYL)METHANONE typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of 3-benzyloxy-4-methoxybenzyl chloride from 3-benzyloxy-4-methoxybenzyl alcohol using thionyl chloride (SOCl₂) under reflux conditions.
Piperazine Derivative Formation: The benzyl chloride intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) to form the piperazine derivative.
Coupling with Furan-2-yl-methanone: The final step involves coupling the piperazine derivative with furan-2-yl-methanone using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Propriétés
Formule moléculaire |
C24H26N2O4 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
furan-2-yl-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-9-20(16-23(21)30-18-19-6-3-2-4-7-19)17-25-11-13-26(14-12-25)24(27)22-8-5-15-29-22/h2-10,15-16H,11-14,17-18H2,1H3 |
Clé InChI |
RHJSBZCOJFKXNB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)OCC4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,5-DIMETHOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B248372.png)
![(2-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B248374.png)
![Biphenyl-4-yl{4-[(2,3-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248375.png)
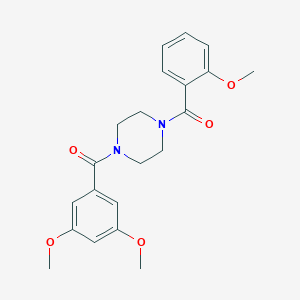
![1-[(4-Chlorophenoxy)acetyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B248382.png)
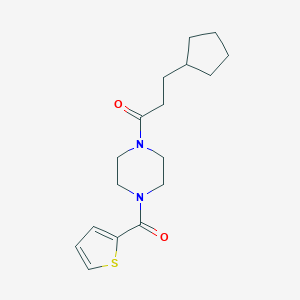
![1-[(4-Methylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B248387.png)
![2-(Naphthalen-2-yloxy)-1-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248388.png)
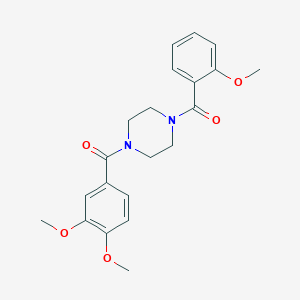
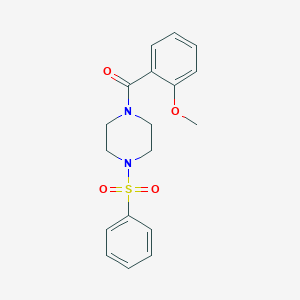
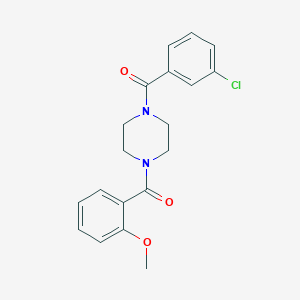
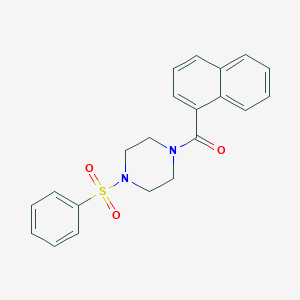
![1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248395.png)
